6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of cannabinoid analogs. This compound belongs to a class of substances that exhibit structural similarities to naturally occurring cannabinoids, which interact with cannabinoid receptors in the body. The compound's chemical formula is , with a molecular weight of approximately 286.27 g/mol, and it is identified by the CAS number 325737-63-1 .
This compound is categorized under synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. Synthetic cannabinoids have been extensively studied for their potential therapeutic effects and as research chemicals in various scientific fields . The structure of 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate allows it to interact with the endocannabinoid system, potentially leading to various pharmacological effects.
The synthesis of 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate typically involves several steps:
Technical details regarding specific reagents and conditions can vary based on the desired properties of the final compound .
The molecular structure of 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate features a complex arrangement of rings and functional groups:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄O₅ |
Molecular Weight | 286.27 g/mol |
CAS Number | 325737-63-1 |
MDL Number | MFCD01547660 |
The reactivity of 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate can be attributed to its functional groups:
These reactions are significant for modifying the compound's structure for further studies or applications .
The mechanism of action for 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate primarily involves its interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system:
The physical properties of 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate include:
Chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to characterize these properties accurately .
The potential applications of 6-oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate span several scientific domains:
6-Oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate belongs to the tetrahydrobenzo[c]chromenone subclass of fused heterocyclic compounds. Its core structure consists of a bicyclic chromenone system (benzene fused to a pyrone ring) annulated with a saturated six-membered cyclohexane ring at the 7,8,9,10-positions. This saturation differentiates it from fully aromatic benzo[c]chromenes and imparts distinct conformational properties [1] [3]. The compound features two critical substituents: a propyl chain at the 2-position and an acetate ester at the 3-position. These modifications position it within a broader family of synthetic chromenone derivatives investigated for pharmacological potential, as evidenced by structural analogues cataloged in chemical databases [1] [6] [7]. The saturated ring system reduces planarity compared to urolithins (hydroxylated benzo[c]chromen-6-ones), potentially enhancing bioavailability by moderating excessive lipophilicity [3].
Table 1: Structural Features of Key Benzo[c]chromenone Derivatives
Compound Name | Core Structure | 2-Position Substituent | 3-Position Substituent | Ring Saturation (7,8,9,10) |
---|---|---|---|---|
6-Oxo-2-propyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate (Target) | Benzo[c]chromen-6-one | Propyl | Acetate | Tetrahydro (Fully Saturated) |
8-Hydroxy-6-oxo-6H-benzo[c]chromen-3-yl 2-(tetrahydrofuran-3-yl)acetate [6] | Benzo[c]chromen-6-one | Hydrogen | Complex Ester | None (Fully Aromatic) |
Urolithin A (Metabolite) [3] | Benzo[c]chromen-6-one | Hydrogen | Hydroxy | None (Fully Aromatic) |
6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate [1] | Benzo[c]chromen-6-one | Hydrogen | Complex Amide/Ester | Tetrahydro (Fully Saturated) |
2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate [2] [7] | Benzo[c]chromen-6-one | Chlorine | Sulfonate Ester | Tetrahydro (Fully Saturated) |
Chromenone scaffolds, particularly benzo[c]chromen-6-ones, are recognized as privileged structures in medicinal chemistry due to their inherent bioactivity and structural versatility. Natural derivatives like urolithins (metabolites of ellagic acid) demonstrate neuroprotective effects, including inhibition of advanced glycation end-products (implicated in neurodegeneration), activation of sirtuin-1 (SIRT1)-mediated deacetylation pathways promoting neuronal survival, and potential for crossing the blood-brain barrier [3]. These properties provide a strong foundation for developing synthetic chromenones targeting central nervous system disorders.
Synthetic efforts focus on optimizing chromenone cores for specific molecular targets. Research highlights their potential as phosphodiesterase 2 inhibitors, crucial for modulating cyclic nucleotide signaling (cAMP/cGMP) in neurons. Dysregulation of phosphodiesterase 2 is linked to cognitive deficits in conditions like Alzheimer disease. Alkoxylated 6H-benzo[c]chromen-6-one derivatives exhibit promising phosphodiesterase 2 inhibitory activity (e.g., compound 1f, IC₅₀ = 3.67 ± 0.47 μM), demonstrating the scaffold's capacity for target engagement relevant to cognitive enhancement [3]. Beyond neurology, chromenone hybrids show significant antifungal activity by disrupting pathogen growth, underscoring their broad pharmacological potential [10]. The scaffold's synthetic accessibility allows for systematic derivatization, enabling exploration of structure-activity relationships for diverse therapeutic endpoints [3] [10].
The strategic placement of the propyl group at the 2-position and the acetate ester at the 3-position is critical for the target compound's physicochemical and potential pharmacological profile.
The 2-propyl substituent is a key modulator of lipophilicity and steric bulk. Alkyl chains of specific lengths (typically C3-C5) at analogous positions in chromenone derivatives enhance target binding, particularly within hydrophobic enzyme pockets. For instance, alkoxylated benzo[c]chromen-6-ones with alkyl chains demonstrated optimal phosphodiesterase 2 inhibition when the chain contained fewer than five carbons, suggesting the propyl group (C3) offers a favorable balance of hydrophobicity and molecular volume for interacting with residues like leucine 770 in the phosphodiesterase 2 active site [3]. Computational predictions for the target compound likely indicate a ClogP value within the optimal range (2.0–5.0) for blood-brain barrier penetration, aligning with neurological applications [3].
The 3-acetoxy group serves multiple potential roles. Firstly, it acts as a metabolic precursor. Esterases prevalent in plasma and tissues can hydrolyze the acetate to reveal a free phenolic hydroxyl group, potentially generating an active metabolite or facilitating further conjugation. This aligns with "controlled deactivation" strategies used in cannabinoid pharmacology, where ester groups provide metabolically labile sites limiting systemic exposure and duration of action [5]. Secondly, the acetate ester significantly influences electronic distribution within the chromenone ring system. The electron-withdrawing carbonyl oxygen modifies the electron density of the fused aromatic system, potentially affecting interactions with target proteins involving hydrogen bonding or π-stacking. Compared to a free 3-hydroxy group, the acetate offers enhanced metabolic stability against Phase glucuronidation during first-pass metabolism, potentially improving oral bioavailability before enzymatic hydrolysis releases the phenol at the site of action [5] [10].
Table 2: Functional Group Contributions to Compound Properties
Functional Group | Position | Primary Roles | Potential Pharmacological Impact |
---|---|---|---|
Propyl (-CH₂CH₂CH₃) | 2 | Modulates lipophilicity (ClogP); Fills hydrophobic binding pockets; Influences molecular conformation. | Enhanced blood-brain barrier penetration; Improved target affinity (e.g., PDE2 inhibition); Optimal steric fit for active sites. |
Acetate (-OC(O)CH₃) | 3 | Serves as a metabolically labile prodrug moiety; Modifies electron density; Temporarily masks a polar phenol. | Controlled deactivation via esterases; Altered pharmacokinetic profile (shorter duration); Potential for site-specific activation; Improved passive membrane diffusion pre-hydrolysis. |
Tetrahydro Ring | 7,8,9,10 | Reduces core ring planarity; Increases aliphatic character; Impacts overall molecular rigidity. | Enhanced solubility compared to fully aromatic analogues; Altered conformational preferences for receptor binding; Potential reduction in nonspecific DNA intercalation. |
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1